molecular formula C23H30N2O2S B289440 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B289440
M. Wt: 398.6 g/mol
InChI Key: YSRQEPWLWMVPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BPTC, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its binding to GPCRs, which leads to the activation or inhibition of downstream signaling pathways. The exact mechanism of action may vary depending on the specific GPCR being targeted.
Biochemical and Physiological Effects:
2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of hormone secretion, and the modulation of immune function. These effects are thought to be mediated through the activation or inhibition of specific GPCRs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high selectivity for certain GPCRs, which allows for more precise targeting of these receptors. However, one limitation is that the effects of 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may vary depending on the specific GPCR being targeted, and more research is needed to fully understand its effects.

Future Directions

There are several future directions for research involving 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of more selective ligands for specific GPCRs, which could lead to the development of more targeted therapies for various diseases. Additionally, more research is needed to fully understand the mechanisms of action of 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its effects on various physiological processes.

Synthesis Methods

2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized through a multi-step process involving the condensation of various reagents. One common method involves the reaction of 2-aminobenzophenone with tert-butyl acrylate, followed by reduction with sodium borohydride and subsequent reaction with propylamine and thiophene-2-carboxylic acid. The final product is obtained through a series of purification steps.

Scientific Research Applications

2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential use in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying the structure and function of these receptors. GPCRs are a large family of membrane proteins that play important roles in various physiological processes, including sensory perception, hormone regulation, and neurotransmission. 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to selectively bind to certain GPCRs, making it a useful tool for studying their function.

properties

Molecular Formula

C23H30N2O2S

Molecular Weight

398.6 g/mol

IUPAC Name

2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C23H30N2O2S/c1-5-13-24-21(27)19-17-12-11-16(23(2,3)4)14-18(17)28-22(19)25-20(26)15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3,(H,24,27)(H,25,26)

InChI Key

YSRQEPWLWMVPFX-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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